molecular formula C20H13ClN2O5 B2871254 (1,3-Dioxoisoindolin-2-yl)methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate CAS No. 536722-03-9

(1,3-Dioxoisoindolin-2-yl)methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate

Cat. No.: B2871254
CAS No.: 536722-03-9
M. Wt: 396.78
InChI Key: KZSIVDPGJLDCFS-UHFFFAOYSA-N
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Description

(1,3-Dioxoisoindolin-2-yl)methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate is a complex organic compound that belongs to the class of isoindolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the isoxazole ring and the chlorophenyl group in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Dioxoisoindolin-2-yl)methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of Isoindolinone Core: The isoindolinone core can be synthesized by the reaction of phthalic anhydride with primary amines under acidic conditions.

    Introduction of the Isoxazole Ring: The isoxazole ring can be introduced through a cyclization reaction involving appropriate precursors such as α,β-unsaturated carbonyl compounds and hydroxylamine.

    Coupling of Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using chlorobenzene derivatives.

    Final Coupling and Esterification: The final step involves the coupling of the synthesized intermediates followed by esterification to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1,3-Dioxoisoindolin-2-yl)methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorophenyl group or the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(1,3-Dioxoisoindolin-2-yl)methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1,3-Dioxoisoindolin-2-yl)methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptors by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.

    Lenalidomide: A derivative of thalidomide with enhanced anticancer activity.

    Pomalidomide: Another thalidomide derivative with potent anticancer effects.

Uniqueness

(1,3-Dioxoisoindolin-2-yl)methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate is unique due to the presence of the isoxazole ring and the chlorophenyl group, which contribute to its distinct chemical and biological properties

Properties

IUPAC Name

(1,3-dioxoisoindol-2-yl)methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O5/c1-11-16(17(22-28-11)14-8-4-5-9-15(14)21)20(26)27-10-23-18(24)12-6-2-3-7-13(12)19(23)25/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSIVDPGJLDCFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)OCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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